This compound is synthesized in laboratory settings and is of interest for its potential biological activities, particularly in medicinal chemistry. It belongs to a class of compounds known as 1,4-dihydropyridines, which are often investigated for their pharmacological properties.
The synthesis of 1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves several steps:
Technical Parameters:
The molecular structure of 1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide features:
The compound's structure can be represented using SMILES notation: COc1ccc(C(=O)NNC(=O)c2ccc(=O)n(Cc3ccccc3)c2)c(OC)c1
.
The chemical reactivity of this compound is significant due to its functional groups:
These reactions are crucial for exploring potential applications in pharmaceuticals and materials science.
The mechanism of action for 1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is not fully elucidated but is hypothesized to involve:
Experimental data on similar compounds suggest that they may exhibit significant biological activities such as anti-inflammatory or anti-cancer properties.
The physical properties of 1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide include:
This compound has potential applications in various fields:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7